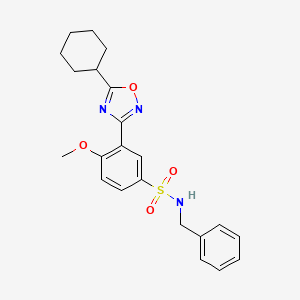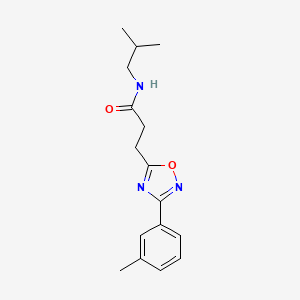![molecular formula C19H21N3O5S B7707974 4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide CAS No. 799256-71-6](/img/structure/B7707974.png)
4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide, also known as PSB-0739, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2), which plays a crucial role in various physiological processes such as immune response, vascular development, and cancer progression.
Applications De Recherche Scientifique
4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and cardiovascular diseases. The selective inhibition of S1P2 by this compound has been shown to reduce the migration and invasion of cancer cells, making it a potential candidate for cancer therapy. Moreover, this compound has been shown to reduce inflammation in animal models of multiple sclerosis and rheumatoid arthritis, indicating its potential use in the treatment of inflammatory diseases. In addition, this compound has been shown to improve cardiac function and reduce myocardial infarction in animal models of cardiovascular diseases.
Mécanisme D'action
S1P2 is a G protein-coupled receptor that binds to sphingosine-1-phosphate (S1P), a bioactive lipid that regulates various cellular processes. The activation of S1P2 by S1P leads to the inhibition of cell migration and proliferation, which is important for the maintenance of tissue homeostasis. However, the overexpression of S1P2 has been associated with cancer progression, inflammation, and cardiovascular diseases. 4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide selectively inhibits the activity of S1P2 by binding to its extracellular domain, thereby preventing the binding of S1P and downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound reduces the migration and invasion of cells by inhibiting the activity of S1P2, which is overexpressed in various types of cancer. Inflammatory cells, such as macrophages and T cells, are also affected by this compound, which reduces the production of pro-inflammatory cytokines and chemokines. In animal models of cardiovascular diseases, this compound improves cardiac function and reduces myocardial infarction by inhibiting the activity of S1P2.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide has several advantages for lab experiments, such as its high selectivity for S1P2, which allows for the specific inhibition of this receptor without affecting other S1P receptors. Moreover, this compound has been shown to be stable and soluble in aqueous solutions, which makes it suitable for in vitro and in vivo experiments. However, this compound has some limitations, such as its low solubility in organic solvents, which may limit its use in certain experiments. In addition, the synthesis of this compound is complex and requires several steps, which may limit its availability for some researchers.
Orientations Futures
4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide has shown promising results in various preclinical studies, but further research is needed to fully understand its potential therapeutic applications. One future direction could be the development of this compound as a cancer therapy, either alone or in combination with other drugs. Moreover, the potential use of this compound in the treatment of inflammatory diseases and cardiovascular diseases should be further explored. In addition, the development of new synthesis methods for this compound could improve its availability and reduce its cost, making it more accessible for researchers. Overall, this compound has the potential to become a valuable tool for the study of S1P2 signaling and a promising therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide involves a series of chemical reactions starting from the commercially available 4-aminobenzamide. The first step is the protection of the primary amine group with a tert-butoxycarbonyl (Boc) group, followed by the reaction with 4-(2-bromoacetyl)phenol to form the Boc-protected intermediate. The next step involves the substitution of the Boc group with a pyrrolidine-1-sulfonyl group to yield the intermediate product. Finally, the deprotection of the Boc group and the acetylation of the amino group with acetic anhydride result in the formation of this compound. The overall yield of this synthesis method is around 25%.
Propriétés
IUPAC Name |
4-[[2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c20-19(24)14-3-5-15(6-4-14)21-18(23)13-27-16-7-9-17(10-8-16)28(25,26)22-11-1-2-12-22/h3-10H,1-2,11-13H2,(H2,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJGXZREPSDZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
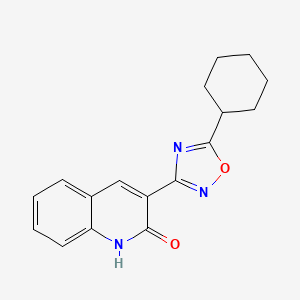
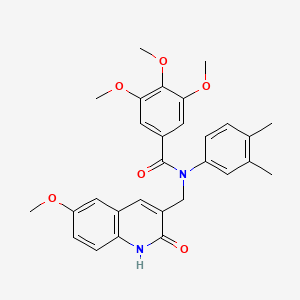
![N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B7707897.png)
![4-[(E)-[({[4-(ethoxycarbonyl)phenyl]carbamoyl}formamido)imino]methyl]benzoic acid](/img/structure/B7707902.png)
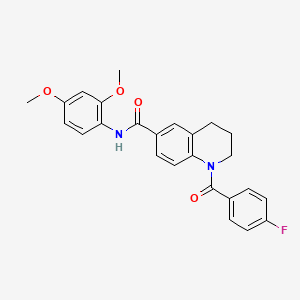
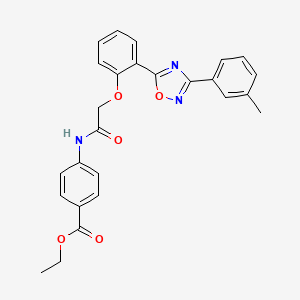
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-chlorophenyl)acetamide](/img/structure/B7707952.png)
![3-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707953.png)
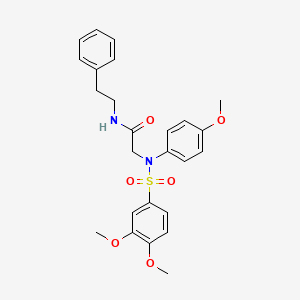
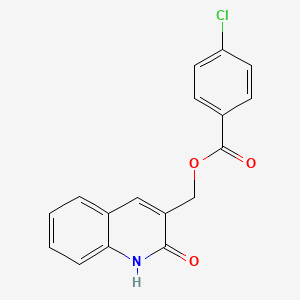
![N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707967.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707978.png)
